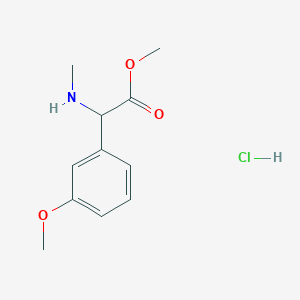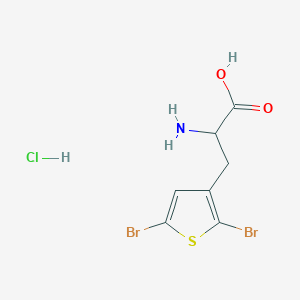![molecular formula C20H13N3O2S B2997308 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate CAS No. 477857-24-2](/img/structure/B2997308.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a complex organic compound that features a phenyl ring bonded to a pyrimidine and pyridine moiety, with a thiophenecarboxylate group. Its structure is noteworthy for its conjugated system, which can have implications for its chemical reactivity and interactions in various scientific contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic synthesis techniques:
Formation of the Pyridine-Pyrimidine Intermediate: : The initial step often includes the formation of a pyridine-pyrimidine intermediate through nucleophilic substitution reactions.
Coupling with Phenyl Ring: : This intermediate is then coupled with a phenyl ring under specific conditions, such as using Suzuki or Stille coupling reactions, to achieve the desired linkage.
Introduction of the Thiophenecarboxylate Group:
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow synthesis techniques to enhance yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification to ensure the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety may be particularly reactive.
Reduction: : Reduction reactions might reduce the pyridine or pyrimidine rings, altering their electronic configurations.
Substitution: : Various substitution reactions can occur at different positions of the phenyl or thiophene rings, influenced by the electron density distribution across the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Conditions involving catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site and desired transformation.
Major Products
The products depend on the specific reaction conditions, but can include oxidized thiophene derivatives, reduced nitrogen heterocycles, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. It can also be used as an intermediate in the synthesis of more complex organic molecules.
Biology
It may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its ability to interact with specific biological targets.
Medicine
Industry
Applications in the development of novel materials, such as organic semiconductors or light-emitting diodes, due to its conjugated electronic structure.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions or form hydrogen bonds, influencing the compound's activity. The conjugated system can also play a role in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridine: : Lacks the pyrimidine and thiophene groups.
4-[2-Pyrimidinyl]phenyl 2-thiophenecarboxylate: : Similar but missing the pyridine moiety.
Pyridine-2-thiophenecarboxylate derivatives: : Varying in substitutions and structural configurations.
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural motifs, which impart distinct reactivity and biological activity compared to related compounds.
Propriétés
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20(18-5-3-13-26-18)25-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUXOZBKDOPZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)


![METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE](/img/structure/B2997232.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)



![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2997245.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
